2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-
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Overview
Description
2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a pyridine ring substituted with an amine group and a methoxy group attached to a 3,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- typically involves the reaction of 3,5-dimethylphenol with 2-chloropyridine in the presence of a base to form the methoxy linkage. . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine: Lacks the methoxy and dimethylphenyl groups, resulting in different chemical properties.
3-Methoxypyridine: Contains a methoxy group but lacks the amine and dimethylphenyl groups.
3,5-Dimethylphenol: Contains the dimethylphenyl group but lacks the pyridine and amine groups
Uniqueness
2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
642084-17-1 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10-6-11(2)8-12(7-10)9-17-13-4-3-5-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16) |
InChI Key |
YQJWZRKLTSGHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(N=CC=C2)N)C |
Origin of Product |
United States |
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